Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-
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Overview
Description
Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- is a complex organic compound with a molecular formula of C46H51FN5O8P and a molecular weight of 851.9 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups and a variety of chemical bonds.
Preparation Methods
The synthesis of Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- typically involves a series of organic reactions. . Industrial production methods may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidite group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a PARP inhibitor.
Industry: Utilized in the development of pharmaceuticals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. As a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby affecting DNA repair pathways . This interaction can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its catalytic function.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and phosphoramidites, such as:
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite
- N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] These compounds share structural similarities but differ in specific functional groups and their resulting chemical properties. The uniqueness of Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]- lies in its specific combination of functional groups and its potential applications in various fields.
Properties
CAS No. |
1031750-37-4 |
---|---|
Molecular Formula |
C56H59N6O8P |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
N-benzoyl-N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-7-methylimidazo[4,5-c]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C56H59N6O8P/c1-38(2)62(39(3)4)71(68-33-17-32-57)70-48-34-50(60-37-59-51-52(60)40(5)35-58-53(51)61(54(63)41-18-11-8-12-19-41)55(64)42-20-13-9-14-21-42)69-49(48)36-67-56(43-22-15-10-16-23-43,44-24-28-46(65-6)29-25-44)45-26-30-47(66-7)31-27-45/h8-16,18-31,35,37-39,48-50H,17,33-34,36H2,1-7H3/t48-,49+,50+,71?/m0/s1 |
InChI Key |
KUTPCYBGYKUSQM-HYGNTALUSA-N |
Isomeric SMILES |
CC1=CN=C(C2=C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)N(C(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8 |
Canonical SMILES |
CC1=CN=C(C2=C1N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)N(C(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
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